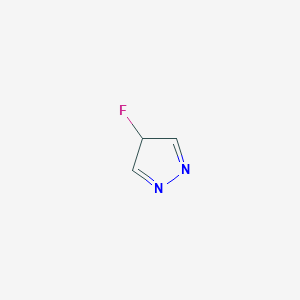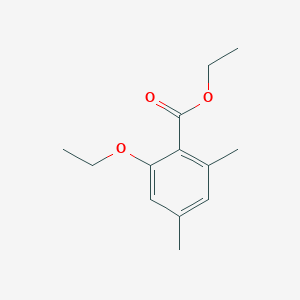![molecular formula C14H14N2 B12615554 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline CAS No. 898553-60-1](/img/structure/B12615554.png)
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrrole ring fused to a quinoline moiety The presence of an ethenyl group and a methyl group further distinguishes it from other related compounds
準備方法
The synthesis of 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminocarbonyl compound and a carbonyl compound containing an active α-methylene group . This method is favored for its efficiency and the ability to produce the desired quinoline derivatives in good yields.
Another approach involves the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step . This method is advantageous due to its simplicity and the ability to generate a diverse array of products.
Industrial production of this compound may involve the optimization of these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
化学反応の分析
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethenyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, resulting in the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring. Reagents such as halogens or nitro groups can be introduced under appropriate conditions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydroquinoline derivatives.
科学的研究の応用
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline has found applications in several scientific research areas:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule.
Medicine: The medicinal chemistry community is interested in this compound due to its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence or conductivity. Its unique structure makes it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, this compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar quinoline core but differ in the presence of a pyrazole ring instead of a pyrrole ring. They exhibit different biological activities and are used in various applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with a structure similar to pyrroloquinolines.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
898553-60-1 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
1-ethenyl-8-methyl-4,5-dihydropyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C14H14N2/c1-3-16-9-8-12-7-6-11-5-4-10(2)15-13(11)14(12)16/h3-5,8-9H,1,6-7H2,2H3 |
InChIキー |
RYYTWVUNLGDQBC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(CCC3=C2N(C=C3)C=C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)

![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)

